molecular formula C31H32N2O2 B14405623 N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea CAS No. 88451-91-6

N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea

Cat. No.: B14405623
CAS No.: 88451-91-6
M. Wt: 464.6 g/mol
InChI Key: QIUSKIYBFZRTFM-UHFFFAOYSA-N
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Description

N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea is a complex organic compound that belongs to the class of ureas This compound is characterized by its unique structure, which includes benzyl, butylphenyl, and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of benzylamine with 4-butylphenyl isocyanate and 4-phenoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a catalyst like N-methylimidazole to accelerate the process .

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by blocking their active sites, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea is unique due to its specific combination of benzyl, butylphenyl, and phenoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in targeted research and industrial applications.

Properties

CAS No.

88451-91-6

Molecular Formula

C31H32N2O2

Molecular Weight

464.6 g/mol

IUPAC Name

1-benzyl-1-[(4-butylphenyl)methyl]-3-(4-phenoxyphenyl)urea

InChI

InChI=1S/C31H32N2O2/c1-2-3-10-25-15-17-27(18-16-25)24-33(23-26-11-6-4-7-12-26)31(34)32-28-19-21-30(22-20-28)35-29-13-8-5-9-14-29/h4-9,11-22H,2-3,10,23-24H2,1H3,(H,32,34)

InChI Key

QIUSKIYBFZRTFM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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